molecular formula C9H7BrN2O B1194080 4-Bromo-2-(1H-pyrazol-3-yl)phenol CAS No. 99067-15-9

4-Bromo-2-(1H-pyrazol-3-yl)phenol

Cat. No.: B1194080
CAS No.: 99067-15-9
M. Wt: 239.07 g/mol
InChI Key: PNIKRSVKWZRJOK-UHFFFAOYSA-N
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Description

4-Bromo-2-(1H-pyrazol-3-yl)phenol: is an organic compound with the molecular formula C9H7BrN2O It is a brominated phenol derivative with a pyrazole ring attached to the phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol typically involves the bromination of 2-(1H-pyrazol-3-yl)phenol. One common method includes the following steps:

    Starting Material: 2-(1H-pyrazol-3-yl)phenol.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands in the presence of bases like triethylamine (Et3N).

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Coupling: Biaryl or polyaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-2-(1H-pyrazol-3-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a ligand in the synthesis of metal complexes for studying enzyme inhibition and other biological processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1H-pyrazol-3-yl)phenol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol
  • 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
  • 2-(1H-Pyrazol-3-yl)phenol

Uniqueness

4-Bromo-2-(1H-pyrazol-3-yl)phenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or unsubstituted counterparts. The bromine atom can also enhance the compound’s ability to participate in certain types of chemical reactions, such as cross-coupling reactions.

Properties

IUPAC Name

4-bromo-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIKRSVKWZRJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425276
Record name 4-Bromo-2-(1H-pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99067-15-9
Record name 4-Bromo-2-(1H-pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(1H-pyrazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol?

A: this compound crystallizes in the triclinic system with the space group C2/c. [, ] Its unit cell dimensions are a = 16.255(3) Å, b = 4.4119(9) Å, c = 25.923(5) Å, and β = 107.99(3)°. [, ] This detailed structural information is crucial for understanding its interactions with biological targets and for designing derivatives with potentially improved activity.

Q2: How does the structure of this compound relate to its antibacterial activity?

A: While the provided research doesn't directly address structure-activity relationships for this specific compound, it does highlight that its antibacterial activity is limited to certain bacterial strains. [] Further studies investigating modifications to the this compound structure, such as substitutions on the aromatic rings or variations in the pyrazole moiety, could elucidate the key structural features responsible for its activity and potentially lead to the development of more potent and broad-spectrum antibacterial agents.

  1. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus:
  2. Crystal structure of this compound, C9H7BrN2O:
  3. Crystal structure of this compound, C9H7BrN2O:

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